Cas no 21987-62-2 ([1,1'-Biphenyl]-2,2'-diol,3,3',5,5'-tetrabromo-)

[1,1'-Biphenyl]-2,2'-diol,3,3',5,5'-tetrabromo- structure
21987-62-2 structure
Product Name:[1,1'-Biphenyl]-2,2'-diol,3,3',5,5'-tetrabromo-
CAS No:21987-62-2
Molecular Formula:C12H6O2Br4
Molecular Weight:501.79084
CID:258165
PubChem ID:30891

[1,1'-Biphenyl]-2,2'-diol,3,3',5,5'-tetrabromo- Properties

Names and Identifiers

    • [1,1'-Biphenyl]-2,2'-diol,3,3',5,5'-tetrabromo-
    • 2,4-dibromo-6-(3,5-dibromo-2-hydroxyphenyl)phenol
    • 2,2'-Biphenyldiol,3,3',5,5'-tetrabromo- (8CI)
    • 2,2'-Dihydroxy-3,3',5,5'-tetrabromobiphenyl
    • 3,3',5,5'-Tetrabromo-1,1'-biphenyl-2,2'-diol
    • 3,3',5,5'-Tetrabromo-2,2'-dihydroxybiphenyl
    • 3,5,3',5'-Tetrabromo-2,2'-dihydroxybiphenyl
    • Bromophene
    • Dephosphatebromofenofos
    • MC 21A
    • o,o'-Biphenol, 4,4',6,6'-tetrabromo- (6CI,7CI)
    • CHEMBL32991
    • CCG-262330
    • 3BG8N9724B
    • AKOS004905728
    • NS00084452
    • 3,3',5,5'-Tetrabromo-2,2'-biphenyldiol
    • UNII-3BG8N9724B
    • BDBM50459890
    • o,o'-Biphenol, 4,4',6,6'-tetrabromo-
    • (1,1'-Biphenyl)-2,2'-diol, 3,3',5,5'-tetrabromo-
    • 21987-62-2
    • BRN 2385164
    • OH-BB-80
    • 2,2'-BIPHENYLDIOL, 3,3',5,5'-TETRABROMO-
    • [1,1'-Biphenyl]-2,2'-diol, 3,3',5,5'-tetrabromo-
    • BROMOFENOFOS DEPHOSPHATE
    • Q15426194
    • 2, 4-dibromo-6-(3, 5-dibromo-2-hydroxyphenyl)phenol
    • Dephosphate bromofenofos
    • SCHEMBL2783711
    • 2,4-dibromo-6-(3,5-dibromo-2-hydroxy-phenyl)phenol
    • DTXSID30176404
    • CHEBI:70620
    • 3,3',5,5'-Tetrabromo-2.2'-dihydroxybiphenyl
    • MC21-A
    • 3-06-00-05378 (Beilstein Handbook Reference)
    • InChIKey: TXODBIOSWNNKJM-UHFFFAOYSA-N
    • Inchi: InChI=1S/C12H6Br4O2/c13-5-1-7(11(17)9(15)3-5)8-2-6(14)4-10(16)12(8)18/h1-4,17-18H
    • SMILES: BrC1C=C(Br)C(O)=C(C2C=C(Br)C=C(Br)C=2O)C=1

Computed Properties

  • Exact Mass: 497.70998
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Rotatable Bond Count: 1
  • Monoisotopic Mass: 497.71013g/mol
  • Heavy Atom Count: 18
  • Complexity: 263
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 5.6
  • Topological Polar Surface Area: 40.5Ų

Experimental Properties

  • PSA: 40.46
  • Refractive Index: 1.5000 (estimate)
  • Boiling Point: 147°C (rough estimate)
  • Melting Point: 206°C
  • Density: 2.2516 (rough estimate)
Recommended suppliers
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
http://www.minglongchemistry.com
Minglong (Xianning) Medicine Co., Ltd.
SHANGHAI TAUTO BIOTECH CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
https://en.tautochem.com/
SHANGHAI TAUTO BIOTECH CO., LTD.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
http://www.tiananbio.com/index_en.html
Hubei Tianan Hongtai Biotechnology Co.,Ltd
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
http://www.atkchemical.com/
atkchemica
河南东延药业有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
河南东延药业有限公司